Teicoplanin A2-3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C88H97Cl2N9O33 |

|---|---|

分子量 |

1879.7 g/mol |

IUPAC名 |

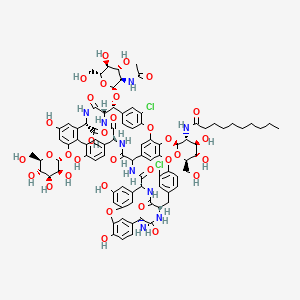

(1S,2R,19S,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57+,58+,59+,62+,63+,64-,65+,66-,67+,68+,69-,70+,71+,72+,73+,74+,75-,76-,77+,86-,87-,88-/m0/s1 |

InChIキー |

BJNLLBUOHPVGFT-GUECTAFGSA-N |

異性体SMILES |

CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

正規SMILES |

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Teicoplanin A2-3 from Actinoplanes teichomyceticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a potent glycopeptide antibiotic, represents a cornerstone in the management of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of the discovery, isolation, and purification of Teicoplanin, with a specific focus on the A2-3 component, from the fermentation broth of Actinoplanes teichomyceticus. We will detail the historical context of its discovery, the intricacies of the fermentation process, and the downstream purification methodologies. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: Discovery and Significance

Teicoplanin was first isolated in 1978 from Actinoplanes teichomyceticus (strain ATCC 31121), a bacterium discovered in a soil sample from Nimodi Village, Indore, India.[1][2] The antibiotic is not a single entity but rather a complex of related molecules. The primary pharmaceutically active component is Teicoplanin A2, which is itself a mixture of five closely related structures (T-A2-1 through T-A2-5).[3] These components share a common glycopeptide core but differ in the structure of their fatty acyl side chains.[1] Teicoplanin A2-3, specifically, is characterized by a linear C10:0 acyl chain.[3]

The mechanism of action of Teicoplanin involves the inhibition of bacterial cell wall synthesis.[4][5] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for the formation of a stable cell wall.[4][6] This targeted action makes it highly effective against a range of Gram-positive pathogens.

Fermentation of Actinoplanes teichomyceticus

The production of Teicoplanin is achieved through the submerged fermentation of Actinoplanes teichomyceticus. The composition of the fermentation medium and the control of physical parameters are critical for maximizing the yield of the antibiotic complex.

Fermentation Medium Composition

Various media compositions have been investigated to optimize Teicoplanin production. A foundational medium yielding high antibiotic titers consists of a combination of carbon and nitrogen sources.[7] Further optimization has led to the use of more complex and industrially relevant media.

| Component | Concentration (g/L) | Role | Reference |

| Maltodextrin | 30 | Carbon Source | [8] |

| Glucose | 5 | Carbon Source | [8] |

| Yeast Extract | 5 | Nitrogen & Growth Factor Source | [8] |

| Soybean Meal | 5 | Nitrogen Source | [8] |

| MgSO₄·7H₂O | 0.5 | Mineral Salt | [8] |

| NaCl | 0.1 | Mineral Salt | [8] |

| CaCl₂·2H₂O | 0.1 | Mineral Salt | [8] |

| Diaion HP-20 | 50 | Adsorbent Resin (in situ product removal) | [8] |

Optimized Fermentation Parameters

Control of the physical environment during fermentation is crucial for optimal growth and antibiotic production. Key parameters that have been optimized include temperature, pH, and dissolved oxygen tension (DOT).

| Parameter | Optimal Value | Reference |

| Temperature | 34°C | [8] |

| pH | 7.0 | [8] |

| Dissolved Oxygen Tension (DOT) | 20-30% of saturation | [8] |

Under these optimized conditions in a batch culture, a dry-cell weight of 42.8 g/L and a teicoplanin production of 2.9 g/L were achieved after 120 hours.[8]

Modulating this compound Production

The relative abundance of the different Teicoplanin A2 components can be influenced by the addition of specific precursors to the fermentation medium. To enhance the production of this compound, which has a linear C10:0 acyl chain, precursors that can be metabolized into this side chain are added.

| Precursor Added | Effect on this compound | Reference |

| Methyl oleate | Stimulates accumulation | [3] |

| Trioleate | Stimulates accumulation | [3] |

| Olive oil | Stimulates accumulation | [3] |

| Lard oil | Stimulates accumulation | [3] |

It is important to note that while these precursors can increase the percentage of T-A2-3, they may also inhibit the overall antibiotic productivity.[3]

Isolation and Purification of this compound

The downstream processing of Teicoplanin from the fermentation broth is a multi-step process designed to isolate and purify the target antibiotic complex, followed by chromatographic separation of the individual A2 components.

Initial Extraction and Purification Workflow

The initial steps focus on separating the Teicoplanin complex from the fermentation broth and mycelium. A common approach involves the use of adsorbent resins.

Caption: Initial extraction of the Teicoplanin complex.

Chromatographic Purification

Further purification of the crude Teicoplanin complex is typically achieved through a combination of ion-exchange and reversed-phase chromatography.

Ion-exchange chromatography is employed to remove charged impurities. Both cation and anion exchange resins can be utilized in a sequential manner.

Caption: Ion-exchange purification of Teicoplanin.

The final step involves the separation of the individual Teicoplanin A2 components. This is most effectively achieved using preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Preparative RP-HPLC

-

Column: Welch Column XB-C18 (250mm × 21.2mm i.d., 5μm)[9]

-

Mobile Phase A: 3.2 g/L NaH₂PO₄ : Acetonitrile (900:100)[9]

-

Mobile Phase B: 2.75 g/L NaH₂PO₄ : Acetonitrile (300:700)[9]

-

Flow Rate: 10.0 mL/min[9]

-

Detection: UV at 279 nm[10]

-

Injection Volume: 500 μL[9]

-

Gradient: A gradient elution is typically employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the more hydrophobic components. The exact gradient profile would be optimized to achieve baseline separation of the A2 components.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Post-Processing: The collected fractions are desalted and lyophilized to obtain pure this compound.

The purity of the isolated A2-3 can be assessed by analytical HPLC. Purity levels of around 85% have been reported for A2-3 using this method.[9]

Analytical Characterization of this compound

Once isolated, the identity and purity of this compound must be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose | Key Findings/Parameters | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | C18 column, UV detection at ~279 nm. Retention time is characteristic for A2-3. | [10][11] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Molecular weight confirmation and structural elucidation | Provides accurate mass of the molecule, confirming the C88H97Cl2N9O33 formula. Fragmentation patterns confirm the structure. | [12][13][14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | ¹H and ¹³C NMR provide detailed information on the chemical structure, including the heptapeptide core, sugar moieties, and the decanoyl side chain. | [15] |

Mechanism of Action: A Signaling Pathway Perspective

Teicoplanin's bactericidal activity stems from its ability to disrupt the synthesis of the bacterial cell wall. The following diagram illustrates this inhibitory pathway.

Caption: Inhibition of peptidoglycan synthesis by Teicoplanin.

Conclusion

The journey from a soil microorganism to a clinically vital antibiotic is exemplified by Teicoplanin. The isolation and purification of specific components like this compound require a sophisticated understanding of fermentation technology and chromatographic principles. This guide has provided a detailed overview of the core methodologies involved, from the cultivation of Actinoplanes teichomyceticus to the analytical characterization of the final product. The presented protocols and data serve as a valuable resource for professionals engaged in the research and development of glycopeptide antibiotics. Further advancements in fermentation, resin technology, and chromatographic techniques will continue to refine the production of this essential therapeutic agent.

References

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. Actinoplanes teichomyceticus - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure elucidation of the teicoplanin antibiotics | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biosynthesis of Teicoplanin A2-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a clinically significant glycopeptide antibiotic employed as a last line of defense against serious infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Produced by the filamentous actinobacterium Actinoplanes teichomyceticus, teicoplanin is not a single entity but a complex of closely related lipoglycopeptides. The major components, designated as Teicoplanin A2, are distinguished by the nature of their fatty acyl side chains. Among these, Teicoplanin A2-3, which bears a decanoyl (C10:0) acyl group, is a key constituent of the therapeutic mixture[1][2]. A thorough understanding of the intricate biosynthetic pathway and the underlying genetic framework of this compound is paramount for endeavors in strain improvement, yield optimization, and the generation of novel glycopeptide derivatives through synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis, from the genetic blueprint to the final molecular architecture, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Genetic Basis: The Teicoplanin Biosynthetic Gene Cluster

The biosynthesis of teicoplanin is orchestrated by a large biosynthetic gene cluster (BGC) within the genome of Actinoplanes teichomyceticus. This cluster, spanning approximately 89 kilobase pairs, harbors 49 putative open reading frames (ORFs)[3]. These genes encode the enzymatic machinery required for the synthesis of the heptapeptide core, its subsequent modifications, as well as proteins involved in regulation, resistance, and export of the antibiotic[3][4].

The transcriptional organization of the teicoplanin gene cluster is complex, consisting of multiple polygenic and monogenic transcriptional units[5][6][7]. The expression of the biosynthetic genes is tightly controlled by a network of regulatory proteins. Key among these are the StrR-like regulator Tei15* and the LuxR-type regulator Tei16*, which appear to act as master switches, positively controlling the production of teicoplanin[5][7]. Manipulation of these regulatory genes has been shown to influence teicoplanin titers[8].

The Biosynthetic Pathway of this compound

The assembly of this compound is a multi-step process that can be broadly divided into three stages: non-ribosomal synthesis of the heptapeptide aglycone, oxidative cross-linking of the peptide backbone, and post-assembly tailoring modifications.

Heptapeptide Aglycone Synthesis

The core of teicoplanin is a heptapeptide scaffold assembled by a large multi-enzyme complex of non-ribosomal peptide synthetases (NRPSs)[9]. This NRPS system is encoded by the genes teiA, teiB, teiC, and teiD and is organized into seven modules. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The precursor amino acids for the teicoplanin backbone are L-tyrosine, L-4-hydroxyphenylglycine (Hpg), and L-3,5-dihydroxyphenylglycine (Dpg)[9].

Oxidative Cross-linking

Following the assembly of the linear heptapeptide, a series of intramolecular cyclization reactions occur, catalyzed by a suite of cytochrome P450 monooxygenases (Oxy enzymes)[9][10]. These enzymes, including OxyA, OxyB, OxyC, and OxyE, are responsible for forming the characteristic cross-linked, rigid structure of the glycopeptide core[9][11]. This rigid conformation is crucial for the antibiotic's mode of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis[12].

Post-Assembly Tailoring: Glycosylation and Acylation

The teicoplanin aglycone undergoes a series of tailoring modifications to yield the mature antibiotic. These reactions are catalyzed by glycosyltransferases and an acyltransferase[3][13].

-

Glycosylation: Two glycosyltransferase enzymes are involved in decorating the aglycone with sugar moieties. One glycosyltransferase attaches an N-acetylglucosamine (GlcNAc) residue to the 4-hydroxyl group of the Hpg residue at position 4 of the heptapeptide. Another glycosyltransferase adds a GlcNAc moiety to the β-hydroxyl group of the β-hydroxytyrosine (Bht) residue at position 6[3].

-

Acylation: The final step in the biosynthesis of the Teicoplanin A2 complex is the attachment of a fatty acyl chain to the amino group of the glucosamine sugar at position 4. This reaction is catalyzed by a key acyltransferase[3]. The specificity of this enzyme for different acyl-CoA substrates is a primary determinant of the composition of the final teicoplanin complex. For this compound, a decanoyl-CoA is utilized as the substrate.

The sequence of these tailoring events is thought to be ordered, with glycosylation preceding acylation[13].

Quantitative Data on Teicoplanin Production

The production of teicoplanin is influenced by various factors, including the genetic background of the producing strain, fermentation conditions, and the availability of precursors. The following tables summarize some of the quantitative data reported in the literature.

| Strain | Genetic Modification | Production Titer (mg/L) | Reference |

| Actinoplanes teichomyceticus ATCC 31121 | Wild-type | 25 | [8] |

| Actinoplanes teichomyceticus Mutant | Chemical Mutagenesis | 500 | [14][15] |

| Actinoplanes teichomyceticus ATCC 31121 | Overexpression of dbv3 | ~700 | [16] |

Table 1: Teicoplanin production in different Actinoplanes teichomyceticus strains.

| Precursor Added | Concentration | Effect on this compound Production | Reference |

| Methyl oleate | Not specified | Increased relative productivity to 30-50% | [1] |

| Trioleate | Not specified | Increased relative productivity to 30-50% | [1] |

Table 2: Effect of precursor feeding on the relative production of this compound.

Experimental Protocols

A detailed understanding of the teicoplanin biosynthesis pathway has been made possible through a variety of experimental techniques. Below are outlines of key methodologies.

Genetic Manipulation of Actinoplanes teichomyceticus

Gene Knockout via CRISPR-Cas9 (General Protocol):

-

Design of guide RNAs (sgRNAs): Two sgRNAs are typically designed to target the gene of interest for efficient deletion.

-

Construction of the CRISPR-Cas9 vector: The designed sgRNAs are cloned into a suitable CRISPR-Cas9 delivery vector for actinomycetes.

-

Transformation of Actinoplanes teichomyceticus: The CRISPR-Cas9 vector is introduced into A. teichomyceticus protoplasts via conjugation from an E. coli donor strain.

-

Selection of mutants: Exconjugants are selected on appropriate antibiotic-containing media.

-

Verification of gene knockout: The desired gene deletion is confirmed by PCR analysis of genomic DNA from the mutant colonies.

Heterologous Expression of Biosynthetic Genes:

Genes from the teicoplanin BGC have been successfully expressed in heterologous hosts like Escherichia coli and Streptomyces coelicolor to characterize the function of individual enzymes[3][20][21][22].

-

Gene amplification and cloning: The gene of interest is amplified by PCR from A. teichomyceticus genomic DNA and cloned into a suitable expression vector.

-

Transformation of the heterologous host: The expression construct is introduced into the chosen heterologous host.

-

Protein expression and purification: The recombinant protein is overexpressed and purified using standard chromatographic techniques.

-

In vitro enzyme assays: The activity of the purified enzyme is characterized using its putative substrate(s) and appropriate analytical methods to detect the product.

Precursor Feeding Studies

Precursor-directed biosynthesis is a powerful tool to generate novel teicoplanin analogues and to probe the substrate flexibility of the biosynthetic enzymes[1][23].

-

Cultivation of Actinoplanes teichomyceticus: The producing strain is cultivated in a suitable production medium.

-

Addition of precursor analogues: At a specific time point during fermentation, a synthetic analogue of a natural precursor (e.g., a fatty acid analogue for the acyl side chain) is added to the culture.

-

Extraction and analysis of teicoplanin: After a further incubation period, the teicoplanin complex is extracted from the fermentation broth.

-

Identification of novel analogues: The extracted material is analyzed by HPLC and mass spectrometry to identify any new teicoplanin derivatives that have incorporated the supplied precursor analogue.

Purification and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of the different teicoplanin components[5][6][24][25][26][27][28][29].

-

Sample preparation: The fermentation broth is centrifuged to remove the mycelium. The supernatant is then subjected to solid-phase extraction to enrich for the teicoplanin components.

-

HPLC analysis: The extracted sample is injected onto a reverse-phase C18 column.

-

Elution: The teicoplanin components are separated using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

Detection: The eluted components are detected by their UV absorbance, typically at around 214-220 nm.

-

Quantification: The concentration of each component is determined by comparing its peak area to a standard curve generated with purified teicoplanin standards.

Visualizing the Pathway and Processes

To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway.

Regulatory Network of Teicoplanin Biosynthesis

Caption: Simplified regulatory cascade for teicoplanin biosynthesis.

Experimental Workflow for Studying Teicoplanin Biosynthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding the early stages of peptide formation during the biosynthesis of teicoplanin and related glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic gene cluster of the glycopeptide antibiotic teicoplanin: characterization of two glycosyltransferases and the key acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Teicoplanin biosynthesis: unraveling the interplay of structural, regulatory, and resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Crystal Structure of a Phenol-coupling P450 Monooxygenase Involved in Teicoplanin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cross-Talking of Pathway-Specific Regulators in Glycopeptide Antibiotics (Teicoplanin and A40926) Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Heterologous Expression Reveals Ancient Properties of Tei3—A VanS Ortholog from the Teicoplanin Producer Actinoplanes teichomyceticus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]

- 23. Precursor-directed biosynthesis for the generation of novel glycopetides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. repositorio.unesp.br [repositorio.unesp.br]

- 29. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Teicoplanin A2-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin is a complex glycopeptide antibiotic utilized in the treatment of severe Gram-positive bacterial infections. It is a mixture of several related compounds, with the Teicoplanin A2 complex being the major bioactive component. This guide provides a detailed examination of the chemical structure and stereochemistry of a specific constituent, Teicoplanin A2-3. We will delve into its core heptapeptide structure, the nature of its glycosylation, and the stereochemical intricacies that are crucial for its biological activity. This document will present quantitative data in structured tables, detail experimental methodologies for its characterization, and provide visualizations of its mode of action to offer a comprehensive resource for researchers and professionals in the field of drug development.

Chemical Structure of this compound

This compound is a macrocyclic glycopeptide with the chemical formula C₈₈H₉₇Cl₂N₉O₃₃ and a molecular weight of 1879.66 g/mol [1]. It belongs to the Teicoplanin A2 complex, a group of five major components (A2-1 to A2-5) that share a common core structure but differ in the fatty acyl side chain attached to one of the sugar moieties[2][3][4]. This compound is specifically characterized by the presence of a decanoyl (C10) acyl group[4][5].

The core of this compound is a heptapeptide aglycone. This peptide backbone is rich in non-proteinogenic aromatic amino acids, which are cross-linked to form a rigid, basket-like structure. The aglycone is further decorated with three carbohydrate units: D-mannose, N-acetyl-D-glucosamine, and an N-acyl-β-D-glucosamine[2][6]. The decanoyl side chain of this compound is attached to this third sugar.

The Heptapeptide Core

The aglycone of teicoplanin consists of seven amino acid residues, with extensive cross-linking between the aromatic side chains creating a unique three-dimensional conformation. This rigid structure is essential for its mechanism of action.

Glycosylation

The glycosylation pattern of this compound is critical for its solubility, pharmacokinetic properties, and target binding. The three sugar moieties are attached to specific positions on the heptapeptide core. The presence of the lipophilic decanoyl chain on the glucosamine residue contributes to the overall physicochemical properties of the molecule[2].

Stereochemistry of this compound

The stereochemistry of this compound is highly complex, with numerous chiral centers within both the amino acid residues and the sugar moieties. The precise spatial arrangement of these stereocenters is fundamental to its potent antibiotic activity. While a crystal structure for this compound is not available, the X-ray crystal structure of the closely related Teicoplanin A2-2 provides invaluable insight into the three-dimensional architecture[7][8][9]. The overall "cup-shaped" conformation creates a binding pocket for its biological target.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [1] |

| Molecular Weight | 1879.66 g/mol | [1] |

| IUPAC Name | (1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.2³,⁶.2¹⁴,¹⁷.2¹⁹,³⁴.1⁸,¹².1²³,²⁷.1²⁹,³³.1⁴¹,⁴⁵.0¹⁰,³⁷.0⁴⁶,⁵¹]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | [5] |

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 940.4 [M+2H]²⁺ | [10] |

| Product Ion 1 (m/z) | 316.2 | [10] |

| Product Ion 2 (m/z) | 204.1 | [11] |

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol is adapted from methodologies developed for the quantification of teicoplanin in biological matrices[12][13][14].

a) Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., vancomycin).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

b) LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the precursor to product ion transitions as listed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

a) Sample Preparation:

-

Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

b) NMR Experiments:

-

¹H NMR: To identify the chemical shifts and coupling constants of all proton nuclei.

-

¹³C NMR: To identify the chemical shifts of all carbon nuclei.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within individual amino acid and sugar residues.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for determining the connectivity between amino acid residues and sugar moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information for defining the three-dimensional structure.

Mode of Action

Teicoplanin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall[2][17]. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors[2][18]. This binding event sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the polymerization and cross-linking of the peptidoglycan layer. The disruption of cell wall integrity leads to cell lysis and bacterial death.

Diagram of Teicoplanin's Mode of Action

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic studies of the glycopeptide teicoplanin by (1)H and (13)C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Teicoplanin aglycone | C58H45Cl2N7O18 | CID 16154789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. X-ray crystal structure of teicoplanin A₂-2 bound to a catalytic peptide sequence via the carrier protein strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic drug monitoring of teicoplanin using an LC-MS/MS method: Analysis of 421 measurements in a naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idcmjournal.org [idcmjournal.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Teicoplanin A2-3

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of Teicoplanin A2-3, a major active component of the teicoplanin antibiotic complex. Teicoplanin is a glycopeptide antibiotic used for the treatment of serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A thorough understanding of its physicochemical characteristics is essential for research, formulation development, and clinical application.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for predicting its behavior in biological systems and for designing appropriate delivery systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [3][4][][6] |

| Molecular Weight | 1879.7 g/mol | [3][4][][6] |

| Appearance | White to light yellowish-white solid/powder | [][7] |

| Melting Point | ~260 °C (with decomposition) | [2] |

| pKa (Predicted) | 2.88 ± 0.40 | [8] |

| Solubility | - Soluble in DMF, DMSO, Ethanol, Methanol- Poorly soluble in water | [1][4][8][9] |

| Storage Stability | Stable for ≥ 4 years when stored as a solid at -20°C.[4] | [4] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][10] This process is crucial for bacterial integrity, protecting the cell from osmotic lysis.

The mechanism involves the following key steps:

-

Binding to Precursors : Teicoplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan precursors.[11][12]

-

Inhibition of Polymerization : This binding sterically hinders the transglycosylase enzymes, preventing the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into the growing peptidoglycan chains.[11][12]

-

Inhibition of Cross-linking : The complex of teicoplanin and the peptide precursor also blocks the transpeptidase enzymes, which are responsible for creating the peptide cross-links that give the cell wall its structural rigidity.[11]

The disruption of these two critical processes leads to a weakened cell wall, ultimately causing cell death.[10][13]

Experimental Protocols

Accurate determination of physicochemical properties is paramount. Below is a representative protocol for assessing the stability of this compound in a solution, a critical experiment for formulation and drug delivery studies.

Protocol: Stability Assessment of this compound in Solution via HPLC

1. Objective: To determine the chemical stability of this compound in a specific buffer or formulation over time and under defined storage conditions by quantifying its concentration using High-Performance Liquid Chromatography (HPLC).

2. Materials & Equipment:

-

This compound reference standard

-

HPLC system with UV detector

-

C18 analytical column (e.g., Cadenza HS-C18)

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Test solution (e.g., phosphate-buffered saline, parenteral nutrition solution)

-

Volumetric flasks, pipettes, and autosampler vials

-

Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C)

-

pH meter

3. Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the test solution.

-

-

Sample Preparation:

-

Accurately prepare the test solution containing a known initial concentration of this compound (e.g., 50 µg/mL).

-

Measure the initial pH and visually inspect for clarity and color.

-

Aliquot the solution into multiple sealed vials for each storage condition and time point.

-

Store the vials at the designated temperatures (e.g., 4°C and 25°C).

-

-

HPLC Analysis:

-

Set up the HPLC system. A typical gradient method is as follows:

-

Flow Rate: 0.5 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 20 µL

-

Gradient Program: Start with 95% Solvent A / 5% Solvent B, ramp to 50% Solvent B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

-

-

At each designated time point (e.g., 0, 24, 48, 72 hours, and 6 days), retrieve one vial from each storage condition.[14]

-

Allow the sample to return to room temperature.

-

Transfer the sample to an autosampler vial.

-

Inject the calibration standards first to generate a standard curve, followed by the test samples.

-

4. Data Analysis:

-

Integrate the peak area corresponding to this compound in each chromatogram.

-

Use the linear regression equation from the calibration curve to calculate the concentration of this compound in each sample.

-

Calculate the percentage of the initial concentration remaining at each time point: (% Remaining) = (Concentration at time t / Initial Concentration at time 0) * 100.

-

Stability is often defined as the time at which the concentration remains above 90% of the initial value.[14]

-

Record any changes in pH or visual appearance at each time point.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Teicoplanin - Wikipedia [en.wikipedia.org]

- 3. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. This compound | 91032-36-9 [amp.chemicalbook.com]

- 9. Teicoplanin - LKT Labs [lktlabs.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In vitro antibacterial spectrum of Teicoplanin A2-3

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Teicoplanin A2

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by the fermentation of Actinoplanes teichomyceticus.[1] It is a mixture of several structurally related compounds, comprising five major components (Teicoplanin A2-1, A2-2, A2-3, A2-4, and A2-5) and four minor components.[1] The A2 complex represents the most active fraction, with all A2 subcomponents demonstrating similar Minimum Inhibitory Concentration (MIC) scores.[2] Therefore, the antibacterial spectrum of the total teicoplanin complex is largely representative of the A2 components.

This guide provides a detailed overview of the in vitro antibacterial spectrum of Teicoplanin A2, focusing on its mechanism of action, quantitative susceptibility data against key bacterial pathogens, and the standardized experimental protocols used for its evaluation. Like the related glycopeptide vancomycin, teicoplanin's activity is primarily directed against Gram-positive bacteria, including multi-drug resistant strains.[3][4][5]

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][6][7] This process is crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic lysis.[7] The mechanism can be detailed as follows:

-

Binding to Peptidoglycan Precursors: Teicoplanin specifically targets the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan precursor units (N-acetylmuramic acid and N-acetylglucosamine).[1][7][8]

-

Inhibition of Polymerization and Cross-linking: This binding sterically hinders the two critical final steps in cell wall synthesis:

The resulting disruption in peptidoglycan synthesis leads to a weakened cell wall, ultimately causing cell death.[7] Because this target substrate is located outside the bacterial cell membrane, teicoplanin does not need to penetrate the cytoplasm to be effective.[8]

In Vitro Antibacterial Spectrum

The antibacterial activity of teicoplanin is concentrated against aerobic and anaerobic Gram-positive bacteria.[5] It is not effective against Gram-negative bacteria, mycobacteria, or fungi.[1]

Gram-Positive Aerobes

Teicoplanin demonstrates potent activity against a wide range of Gram-positive aerobes. This includes clinically significant pathogens such as staphylococci, streptococci, and enterococci.[1][4] It is notably effective against methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

Gram-Positive Anaerobes

The antibiotic is also active against many anaerobic Gram-positive bacteria, including Clostridium species such as C. perfringens and C. difficile.[1][9] Oral administration of teicoplanin has shown efficacy comparable to vancomycin for treating Clostridium difficile-associated diarrhea.[6][10]

Gram-Negative Bacteria

Teicoplanin lacks significant activity against Gram-negative bacteria.[1][11] The outer membrane of Gram-negative organisms effectively prevents the large glycopeptide molecule from reaching its target peptidoglycan layer in the periplasmic space.

Quantitative Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of teicoplanin against various Gram-positive bacterial isolates as reported in the literature.

| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | ≤1 - 4 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.0[12] | 4.0[12] | ≤1 - 4 |

| Staphylococcus epidermidis | - | 1.0[12] | 4.0[12] | - |

| Coagulase-Negative Staphylococci | General | - | - | Some strains show decreased susceptibility[5][13] |

| Streptococcus spp. | General | - | - | ≤2[14] |

| Enterococcus spp. | General | - | - | ≤2[14] |

| Clostridium difficile | - | - | - | Active[9] |

| Clostridium perfringens | - | - | - | Active[9] |

| Propionibacterium acnes | - | - | - | Active[9] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols: MIC Determination

The determination of teicoplanin's in vitro activity is standardized through susceptibility testing methods. Broth microdilution is a reference method recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the International Standards Organisation (ISO).[15][16]

Broth Microdilution Method (CLSI/ISO Referenced)

This method determines the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[12]

-

Antimicrobial Agent: A stock solution of teicoplanin is prepared, from which serial twofold dilutions are made in the broth. Final concentrations typically range from 0.06 to 32 µg/mL.[17]

-

Microtiter Plates: Sterile 96-well microtiter plates are used to hold the dilutions.

2. Inoculum Preparation:

-

Bacterial colonies are selected from a fresh (18-24 hour) agar plate.

-

The colonies are suspended in a sterile saline or broth solution.

-

The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

3. Inoculation and Incubation:

-

Each well of the microtiter plate, containing 100 µL of a specific teicoplanin dilution, is inoculated with the standardized bacterial suspension.

-

Control wells (growth control without antibiotic and sterility control without bacteria) are included.

-

The plates are incubated at 35-37°C for 18-24 hours under ambient air conditions.[12][17]

4. Interpretation of Results:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of teicoplanin that completely inhibits visible growth of the organism.[12]

-

Quality control is performed using reference strains like Staphylococcus aureus ATCC 29213, for which the expected MIC range is 0.12 to 0.5 µg/mL.[13]

Visualizations

Experimental Workflow for MIC Determination

References

- 1. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 2. researchgate.net [researchgate.net]

- 3. Teicoplanin - Wikipedia [en.wikipedia.org]

- 4. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbiological properties of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. In vitro activity of teicoplanin, vancomycin, A16686, clindamycin, erythromycin and fusidic acid against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review of Teicoplanin Used in the Prevention and Treatment of Serious Infections Caused by Gram-Positive Bacteria and Compared Its Effects with Some other Antibiotics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Activity of teicoplanin against gram-negative anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the agar dilution, tube dilution, and broth microdilution susceptibility tests for determination of teicoplanin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]

- 17. journals.asm.org [journals.asm.org]

Teicoplanin A2-3: An In-Depth Technical Guide to its Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teicoplanin, a glycopeptide antibiotic, remains a critical therapeutic option for managing severe infections caused by Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a complex mixture of several components, with the Teicoplanin A2 group being the most abundant. The individual components, including A2-3, share a common glycopeptide core but differ in the structure of their acyl side chains.[3] This guide provides a detailed technical overview of Teicoplanin's activity against MRSA, focusing on its mechanism of action, key pharmacokinetic/pharmacodynamic (PK/PD) parameters, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] Its mechanism is targeted and specific to a critical step in the formation of peptidoglycan, the primary structural component of the Gram-positive cell wall.

The process involves:

-

Binding to Peptidoglycan Precursors: Teicoplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors.[1][4]

-

Inhibition of Polymerization and Cross-linking: This binding sterically hinders two crucial enzymatic reactions required for cell wall construction:

-

Cell Lysis: The disruption of cell wall synthesis leads to a structurally compromised barrier, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[3][6]

Unlike beta-lactam antibiotics, Teicoplanin's activity is not affected by the beta-lactamases that confer resistance to penicillins and cephalosporins.[1]

Caption: Teicoplanin's mechanism of action against MRSA.

Quantitative Data Presentation

The efficacy of Teicoplanin is concentration-dependent and best predicted by pharmacodynamic indices that relate drug exposure to the minimum inhibitory concentration (MIC) of the pathogen.[7]

In Vitro Susceptibility

The following table summarizes the MIC values of Teicoplanin against clinical MRSA isolates from various studies.

| Study Parameter | Value (µg/mL or mg/L) | MRSA Strain(s) | Reference(s) |

| MIC Range | 0.38 - 2.00 | 62 clinical isolates | [8] |

| Mean MIC | 1.00 | 62 clinical isolates | [8] |

| Modal MIC | 0.5 | ATCC 43300 | [7] |

| MIC for Susceptibility | ≤ 2 | All isolates in study | [6] |

| MIC90 | 2 | 104 clinical isolates | [9] |

| Critical MIC for Failure | > 0.75 | Clinical isolates | [9][10] |

In Vitro Pharmacodynamic Targets (Hollow-Fibre Infection Model)

The hollow-fibre model allows for the simulation of human pharmacokinetics to study drug effects over time.

| PD Parameter | Target Value for Efficacy | Endpoint | Reference(s) |

| fAUC/MIC | ≥ 576 | 2 log10 CFU/mL decline | [7] |

| fAUC/MIC | ≥ 1325 | Suppression of resistance | [7] |

fAUC: Area under the concentration-time curve for the free (unbound) fraction of the drug.

In Vivo Pharmacodynamic Targets (Murine Thigh Infection Model)

Animal models are crucial for establishing PK/PD targets that correlate with efficacy in a living system.

| PD Parameter | Target Value for Efficacy | Endpoint | Reference(s) |

| Total AUC/MIC | 88.8 | Stasis (no change in bacterial count) | [7] |

| Total AUC/MIC | 610.4 | 2 log10 cell kill | [7] |

| Total AUC/MIC | ≥ 1400 - 1500 | Near complete suppression of resistance | [7] |

| fAUC24/MIC | 54.8 | Stasis | [11] |

| fAUC24/MIC | 76.4 | 1 log10 kill | [11] |

| fCmax/MIC | 8.92 | Stasis | [11] |

| fCmax/MIC | 14.16 | 1 log10 kill | [11] |

AUC: Area under the concentration-time curve.

Clinical Efficacy & PK/PD Targets

Clinical studies aim to validate preclinical targets and define optimal dosing regimens for patients.

| Parameter | Target Value | Associated Outcome | Reference(s) |

| Trough Conc. (Cmin) | ≥ 20 µg/mL | Improved early clinical response | [6] |

| AUC24/MIC | ≥ 900 µg·h/mL | 87% probability of treatment success | [12][13] |

| Clinical Efficacy | 62.5% | Pneumonia, septicemia, pleuritis | [14] |

| Clinical Efficacy | 90.4% | Infections in severely poisoned ICU patients | [2] |

Post-Antibiotic Effect (PAE)

PAE refers to the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent.

| Antibiotic | PAE Duration (hours) | S. aureus Strains | Reference(s) |

| Teicoplanin | 2.4 - 4.1 | Methicillin-sensitive and resistant | [15] |

| Gentamicin | 3.1 - 5.2 | Methicillin-sensitive and resistant | [15] |

| Rifampicin | 3.0 - 3.95 | Methicillin-sensitive and resistant | [15] |

Note: Teicoplanin demonstrated a greater PAE than vancomycin against MRSA strains at a concentration of 25 mg/L.[16]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of antimicrobial agents.

In Vitro Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of Teicoplanin against MRSA.

-

Methods:

-

E-test (Gradient Strip Method):

-

Prepare a bacterial suspension of MRSA equivalent to a 0.5 McFarland standard.

-

Inoculate the entire surface of a cation-adjusted Mueller-Hinton agar plate using a sterile swab.[8]

-

Allow the plate to dry for 5-15 minutes.

-

Aseptically apply the Teicoplanin E-test strip to the agar surface.[17]

-

Incubate at 37°C for 16-18 hours.[8]

-

The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

-

-

Disk Diffusion (Kirby-Bauer Method):

-

Using the same inoculum preparation and plating method, place a 30µg Teicoplanin disk on the agar surface.[8][17]

-

Incubate at 37°C for 16-18 hours.

-

Measure the diameter of the zone of inhibition. Interpret results (Susceptible, Intermediate, Resistant) based on CLSI M100-S25 guidelines (e.g., ≥14mm for susceptible).[8]

-

-

Broth Microdilution: This is the gold-standard method and involves preparing serial two-fold dilutions of Teicoplanin in microtiter plates and inoculating with a standardized bacterial suspension to find the lowest concentration that inhibits visible growth.

-

Hollow-Fibre Infection Model (HFIM)

-

Objective: To simulate human pharmacokinetics and study the time-course of bacterial killing and resistance development.[7]

-

Protocol Outline:

-

Preparation: Grow fresh MRSA isolates on blood agar for 24 hours at 37°C.[7]

-

Inoculation: Inoculate a standardized bacterial suspension into the extra-capillary space of the hollow-fibre cartridge.[7]

-

PK Simulation: Administer Teicoplanin into the central compartment to simulate a desired human or pediatric pharmacokinetic profile (e.g., specific loading and maintenance doses, elimination half-life).[7]

-

PK Sampling: Withdraw samples from the central compartment at multiple time points (e.g., 0, 1, 3, 6, 12, 24 hours) to confirm the simulated PK profile.[7]

-

PD Sampling: Withdraw bacterial samples from the extra-capillary space at regular intervals (e.g., 0, 2, 6, 24h, and every 24h thereafter).[7]

-

Quantification: Perform 10-fold serial dilutions and plate onto both drug-free agar (to quantify the total bacterial population) and drug-containing agar (to quantify the resistant subpopulation).[7]

-

Duration: Continue the experiment for a clinically relevant period, such as 7 days, to observe the emergence of resistance.[7]

-

Caption: Experimental workflow for the Hollow-Fibre Infection Model.

Neutropenic Murine Thigh Infection Model

-

Objective: To determine the in vivo efficacy and key PK/PD driver of Teicoplanin.[7]

-

Protocol Outline:

-

Induce Neutropenia: Render mice (e.g., male CD1) neutropenic by intraperitoneal injection of cyclophosphamide. This is often done with two doses (e.g., 150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection) to minimize host immune effects.[11]

-

Infection: 2 hours after the final cyclophosphamide dose, inject a standardized inoculum of MRSA (e.g., 10^6 CFU in 0.1 mL) into the thigh muscle of each mouse.[11]

-

Treatment: Initiate Teicoplanin treatment 2 hours post-infection. Administer various dosing regimens (e.g., different total daily doses and fractionated schedules) to generate a range of exposures.[7]

-

Endpoint: At a set time point (e.g., 24 hours post-treatment initiation), euthanize the mice.[11]

-

Quantification: Aseptically remove the thighs, homogenize the tissue, perform serial dilutions of the homogenate, and plate on appropriate agar to determine the bacterial load (CFU/thigh).

-

Analysis: Correlate the Teicoplanin exposure (e.g., AUC/MIC, Cmax/MIC) with the change in bacterial density compared to untreated controls to determine the PK/PD index associated with stasis and bactericidal activity.[7]

-

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

Time-Kill Assay

-

Objective: To assess the rate and extent of bactericidal activity of Teicoplanin over time.

-

Protocol Outline:

-

Inoculum: Prepare a logarithmic-phase culture of MRSA and dilute it in cation-adjusted Mueller-Hinton broth to a starting concentration of ~10^6 CFU/mL.[18]

-

Exposure: Add Teicoplanin at various concentrations (e.g., 1x, 4x, 16x MIC). Include a drug-free control.

-

Sampling: Incubate all tubes at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

-

Quantification: Perform serial dilutions and plate onto nutrient agar to determine the number of viable bacteria (CFU/mL).

-

Analysis: Plot log10 CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

-

Conclusion

Teicoplanin A2-3 demonstrates potent, concentration-dependent activity against MRSA. Its efficacy is reliably predicted by the AUC/MIC ratio, with specific targets identified for achieving bactericidal effects and suppressing the emergence of resistance in both preclinical models and clinical settings.[7][12] Achieving a trough concentration of at least 20 µg/mL and an AUC24/MIC ratio exceeding 900 µg·h/mL appears crucial for optimizing clinical outcomes in patients with severe MRSA infections.[6][13] The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and development of Teicoplanin and other glycopeptide antibiotics against this persistent pathogen.

References

- 1. droracle.ai [droracle.ai]

- 2. Teicoplanin as an anti-methicillin resistant Staphylococcus aureus agent in infections of severely poisoned intensive care unit patients/ Tehran- Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Clinical efficacy and safety in patients treated with teicoplanin with a target trough concentration of 20 μg/mL using a regimen of 12 mg/kg for five doses within the initial 3 days - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idcmjournal.org [idcmjournal.org]

- 11. Pharmacokinetic/pharmacodynamic evaluation of teicoplanin against Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The post-antibiotic effect of teicoplanin: monotherapy and combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In-vitro comparison of the post-antibiotic effect of vancomycin and teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medwinpublisher.org [medwinpublisher.org]

- 18. researchgate.net [researchgate.net]

The Decisive Role of the Lipid Tail in Teicoplanin A2-3's Antibacterial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The teicoplanin complex consists of several components, with Teicoplanin A2 being a major constituent, which is further divided into five subcomponents (A2-1 to A2-5) differing in the acyl-lipid side chain attached to a glucosamine moiety. This technical guide delves into the pivotal role of the lipid tail in the activity of Teicoplanin A2-3, one of the most abundant of these subcomponents. We will explore its influence on the mechanism of action, antibacterial spectrum, and the structure-activity relationship, supported by quantitative data and detailed experimental methodologies.

Introduction: The Glycopeptide Antibiotics and the Rise of Teicoplanin

Glycopeptide antibiotics, such as vancomycin and teicoplanin, are mainstays in the treatment of severe Gram-positive infections. Their primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis.[1] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for the integrity of the bacterial cell wall.[2][3]

Teicoplanin, produced by Actinoplanes teichomyceticus, is structurally related to vancomycin but possesses a distinguishing feature: a lipid tail.[4] This lipophilic moiety has been shown to be a critical determinant of teicoplanin's pharmacokinetic and pharmacodynamic properties.[5][6] this compound, specifically, possesses a linear C10 fatty acid chain.[7] This guide will elucidate how this seemingly simple structural difference significantly impacts its biological activity.

The Multifaceted Role of the Lipid Tail

The lipid tail of this compound is not a passive structural element; it actively participates in and enhances the antibiotic's efficacy through several mechanisms.

Anchoring to the Bacterial Membrane

A primary function of the lipid tail is to anchor the teicoplanin molecule to the bacterial cell membrane.[6][8] This anchoring effect increases the local concentration of the antibiotic at the site of peptidoglycan synthesis, the cell membrane, thereby enhancing its inhibitory activity.[8] This proximity to its target is a key advantage over less lipophilic glycopeptides like vancomycin.[1] It is also thought that the hydrophobic tail may interact with the lipid II substrate within the bacterial cell membrane, further facilitating its inhibitory action.[9]

Modulating the Antibacterial Spectrum and Potency

The nature of the lipid tail directly influences the antibacterial spectrum and potency of teicoplanin. The fatty acyl group has been demonstrated to be important for activity against certain vancomycin-resistant bacteria.[8] Structure-activity relationship (QSAR) studies have revealed that variations in the lipophilicity of the side chain can significantly alter the in vitro activity of teicoplanin derivatives.[5][10][11] For instance, modifications to the lipid tail have been explored to enhance activity against a broader range of pathogens, including some Gram-negative bacteria, although teicoplanin is primarily active against Gram-positive organisms.[11]

Influence on Dimerization and Target Binding

While vancomycin's activity is enhanced by the formation of back-to-back dimers which cooperatively bind to two D-Ala-D-Ala termini, teicoplanin's lipid tail influences its aggregation state in a different manner. The fatty acid can mediate the formation of micelles or higher-order oligomers.[8] This self-association can enhance the avidity of binding to the bacterial cell surface where multiple copies of the target peptide are present.[12]

Quantitative Analysis of Lipid Tail Function

The impact of the lipid tail on this compound's activity can be quantitatively assessed through various experimental measures, primarily Minimum Inhibitory Concentrations (MICs) and binding affinity constants.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values for teicoplanin against a range of clinically relevant Gram-positive bacteria. It is important to note that "teicoplanin" in many studies refers to the complex, of which this compound is a major component.

| Bacterial Species | Teicoplanin MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (including MRSA) | ≤0.06 - ≥128 | [3] |

| Staphylococcus epidermidis | ≤0.06 - 32 | [3] |

| Enterococcus faecalis | 0.25 - 2 | [9] |

| Streptococcus pyogenes | ≤0.03 - 0.25 | [9] |

| Clostridioides difficile | 0.06 - 0.5 | [3] |

Note: MIC values can vary depending on the testing methodology and the specific strain.

Studies focusing on derivatives with modified lipid tails have shown that changes in the length and branching of the acyl chain can alter these MIC values, underscoring the direct relationship between the lipid tail structure and antibacterial potency.[11]

Binding Affinity to D-Ala-D-Ala

The affinity of teicoplanin for its D-Ala-D-Ala target is a key determinant of its intrinsic activity. This can be measured using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

| Ligand | Binding Affinity (Kd) | Method | Reference |

| Ac-D-Ala-D-Ala | ~0.1 µM | UV-Vis Spectroscopy | [13] |

| Lys-D-Ala-D-Ala | 40 - 630 nM | Various | [8] |

The high affinity of teicoplanin for its target is a direct result of the five hydrogen bonds formed between the antibiotic's peptide backbone and the D-Ala-D-Ala dipeptide.[8] While the lipid tail does not directly participate in this binding pocket, its role in membrane anchoring indirectly contributes to the overall effectiveness of this interaction.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of teicoplanin's activity.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of antibiotics.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Teicoplanin Stock Solution:

-

Accurately weigh a suitable amount of this compound powder.

-

Dissolve in an appropriate solvent (e.g., sterile deionized water or DMSO) to a known stock concentration (e.g., 1280 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells except the first column.

-

Add 100 µL of the teicoplanin stock solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to create a gradient of antibiotic concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of teicoplanin that completely inhibits visible growth of the organism, as detected by the naked eye.

-

Assessment of Membrane Interaction

The interaction of teicoplanin with the bacterial membrane can be investigated using various biophysical techniques. A membrane potential-sensitive dye can be used to assess membrane depolarization.

Protocol: Membrane Potential Assay

-

Bacterial Cell Preparation:

-

Grow the test bacteria to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation and wash them with a low-potassium buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

-

Resuspend the cells in the same buffer to a defined optical density (e.g., OD600 of 0.05).

-

-

Dye Loading and Fluorescence Measurement:

-

Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the bacterial suspension and incubate until a stable fluorescence signal is achieved.

-

Transfer the cell suspension to a cuvette in a fluorometer.

-

-

Teicoplanin Addition and Data Acquisition:

-

Add this compound to the cuvette at the desired final concentration.

-

Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

-

Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (vehicle only).

-

Visualizing Key Processes and Workflows

Graphical representations can aid in understanding the complex mechanisms and experimental procedures involved in studying this compound.

Caption: Mechanism of this compound action.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The lipid tail of this compound is a critical determinant of its antibacterial activity, playing a key role in membrane anchoring and enhancing its efficacy at the site of action. Understanding the structure-activity relationship of this lipophilic moiety is paramount for the development of new and improved glycopeptide antibiotics. Future research should focus on the rational design of novel lipid tails to broaden the antibacterial spectrum, overcome resistance mechanisms, and improve the pharmacokinetic properties of this important class of antibiotics. The methodologies outlined in this guide provide a robust framework for the evaluation of such next-generation teicoplanin derivatives.

References

- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 2. Evaluation of the teicoplanin broth microdilution and disk diffusion susceptibility tests and recommended interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Teicoplanin - Wikipedia [en.wikipedia.org]

- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 5. Lipophilicity of teicoplanin antibiotics as assessed by reversed phase high-performance liquid chromatography: quantitative structure-property and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]

- 7. ijcmas.com [ijcmas.com]

- 8. academic.oup.com [academic.oup.com]

- 9. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. The First Dimeric Derivatives of the Glycopeptide Antibiotic Teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Teicoplanin A2-3 in Preclinical Models: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Teicoplanin, focusing on its major active component, Teicoplanin A2-3. Teicoplanin is a glycopeptide antibiotic complex effective against a wide range of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its activity is derived from a mixture of five major components (A2-1 through A2-5) and several minor ones.[1][4] This document synthesizes key pharmacodynamic data from preclinical models, details common experimental protocols, and visualizes core concepts to support research and development efforts.

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][5][6] The core mechanism involves high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[5][6] This binding creates a bulky complex that sterically hinders two crucial, sequential enzymatic steps in cell wall construction:

-

Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into growing glycan chains is blocked.[6]

-

Transpeptidation: The subsequent cross-linking of peptide side chains, which gives the cell wall its structural rigidity, is prevented.[6]

This disruption leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and death.[3][6]

Caption: Mechanism of action of Teicoplanin.

In Vitro Pharmacodynamics

In vitro models are fundamental for characterizing the antimicrobial activity of a compound. For Teicoplanin, these studies establish its spectrum of activity and concentration-effect relationships.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Teicoplanin demonstrates potent activity against a variety of Gram-positive pathogens.

| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | ≤0.5 - 4 | - | - | [7] |

| Staphylococcus aureus (MRSA) | ≤0.125 - ≤8 | - | ≤1 | [8][9][10] |

| Enterococcus faecalis | - | - | - | [11] |

| Various Pathogenic Organisms | 0.02 - 2 | - | - | [1] |

Time-Kill Kinetics

Time-kill assays reveal the rate and extent of bacterial killing over time. Studies show that Teicoplanin exhibits concentration-dependent bactericidal activity against MRSA.[8][12] Higher drug concentrations relative to the MIC result in more rapid and extensive bacterial killing.

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antibiotic. Teicoplanin demonstrates a significant PAE, which supports less frequent dosing intervals.

| Organism(s) | Exposure Concentration | Exposure Duration | PAE Duration (hours) | Reference(s) |

| Staphylococcus aureus (MSSA & MRSA) | Not specified | Not specified | 2.4 - 4.1 | [13] |

| MRSA, Enterococcus faecalis | 25 mg/L | 1 - 2 hours | Greater than Vancomycin | [11] |

| MRSA | 5 mg/L | 1 - 2 hours | Greater than Vancomycin | [11] |

In Vivo Pharmacodynamics and PK/PD Integration

In vivo preclinical models are crucial for translating in vitro potency into predictions of clinical efficacy by integrating pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria).[14][15]

Key Preclinical Models

-

Neutropenic Murine Thigh Infection Model: This is a standard and well-validated model for studying the in vivo efficacy of antibiotics.[8][12] Mice are rendered neutropenic to simulate an immunocompromised state, and the thigh muscle is infected with a known bacterial inoculum. The reduction in bacterial load (CFU/thigh) after 24 hours of treatment is the primary endpoint.[8][16]

-